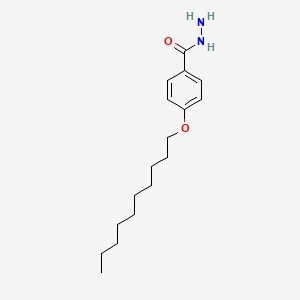
4-(Décyloxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decyloxy)benzohydrazide is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a decyloxy group attached to the benzene ring, which is further connected to a hydrazide functional group
Applications De Recherche Scientifique
4-(Decyloxy)benzohydrazide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s known that hydrazide-hydrazones, a class of compounds to which 4-(decyloxy)benzohydrazide belongs, have been studied as inhibitors of laccase, a copper-containing enzyme . Laccase plays a crucial role in various biochemical processes, and its inhibition might prevent or reduce the activity of plant pathogens that produce it .
Mode of Action
It’s known that hydrazide-hydrazones can interact with their targets through competitive inhibition . This means they bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Given its potential role as a laccase inhibitor, it may impact pathways where laccase is involved . Laccase is known to participate in various biochemical processes, including
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)benzohydrazide typically involves the reaction of 4-(Decyloxy)benzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The general procedure is as follows:
- Dissolve 4-(Decyloxy)benzoic acid in ethanol.
- Add hydrazine hydrate dropwise to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the resulting precipitate and wash it with water.
- Recrystallize the product from ethanol to obtain pure 4-(Decyloxy)benzohydrazide .
Industrial Production Methods: Industrial production of 4-(Decyloxy)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Decyloxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
- Oxidized derivatives such as oximes.
- Reduced forms like amines.
- Substituted benzohydrazides with various functional groups attached to the benzene ring .
Comparaison Avec Des Composés Similaires
- 4-(Methoxy)benzohydrazide
- 4-(Ethoxy)benzohydrazide
- 4-(Butoxy)benzohydrazide
Comparison: 4-(Decyloxy)benzohydrazide is unique due to its longer alkyl chain (decyloxy group), which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, hydrophobicity, and interaction with biological targets, making it distinct in its applications and effects .
Propriétés
IUPAC Name |
4-decoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-14-21-16-12-10-15(11-13-16)17(20)19-18/h10-13H,2-9,14,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFQHMINPXLVER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


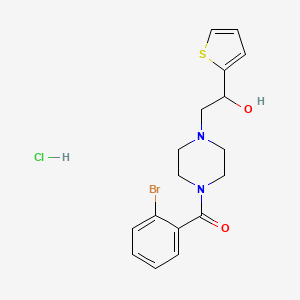
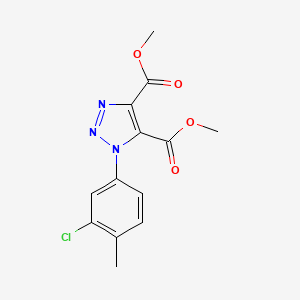
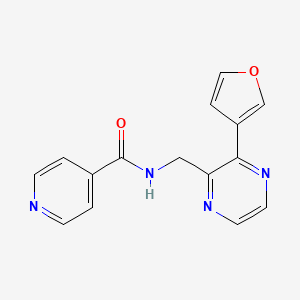
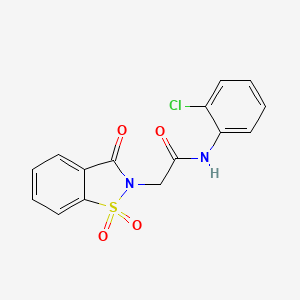

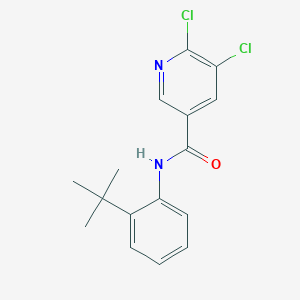




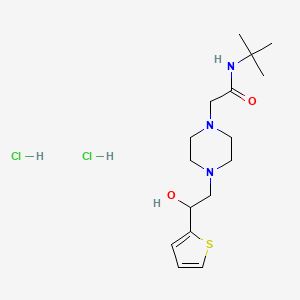
![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)
